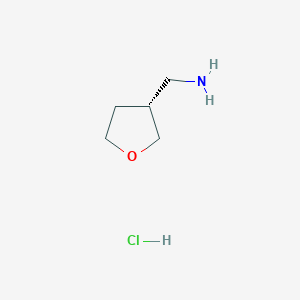
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
Synthesis Analysis
The trifluoromethyl group is often introduced into diverse skeletons through photoredox-catalyzed radical trifluoromethylation . This process involves the use of well-known ruthenium (II) polypyridine complexes and the relevant iridium (III) cyclometalated derivatives . Trifluoromethyl sulfonyl chloride (CF3SO2Cl1b) has been known as a useful source for the CF3 radical .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group is often introduced into diverse skeletons through photoredox-catalyzed radical trifluoromethylation . This process involves the use of well-known ruthenium (II) polypyridine complexes and the relevant iridium (III) cyclometalated derivatives . Trifluoromethyl sulfonyl chloride (CF3SO2Cl1b) has been known as a useful source for the CF3 radical .Physical And Chemical Properties Analysis
There is limited specific information available about the physical and chemical properties of "6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one" .Applications De Recherche Scientifique
Photoredox Catalysis
The trifluoromethyl group in this compound is widely used in photoredox catalysis . This process involves the generation of the trifluoromethyl radical based on photoredox processes . The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds .
Trifluoromethylation
The compound plays a significant role in trifluoromethylation, a process that introduces a trifluoromethyl group into a molecule . This process is crucial in the development of new methodologies for trifluoromethylation .
Pharmaceutical Applications
The trifluoromethyl group in the compound enhances the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This makes the compound valuable in the pharmaceutical industry .
Agrochemical Applications
Similar to its pharmaceutical applications, the trifluoromethyl group in the compound is also beneficial in the agrochemical industry . It enhances the effectiveness of agrochemicals .
Synthesis of α-Trifluoromethylstyrenes
The compound is a versatile synthetic intermediate for the preparation of more complex fluorinated compounds . It has been successfully utilized in C–F bond activation in a CF3 group .
Transition Metal-Catalyzed Cycloaddition Reactions
The compound has been used in transition metal-catalyzed cycloaddition reactions for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Mécanisme D'action
The mechanism of action of trifluoromethyl-containing compounds often involves the generation of the trifluoromethyl radical based on photoredox processes . The photoredox catalysis is attributed to the excited state of photoredox catalysts (*PC) generated by irradiation of visible light, which is able to serve not only as a 1e-oxidant but also as a 1e-reductant .
Orientations Futures
The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the study and application of “6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one” and similar compounds could be a promising direction for future research.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCUZXSDJQOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(F)(F)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565337 | |
| Record name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
62620-71-7 | |
| Record name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)
![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)




![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B3024281.png)




